Molybdenum(6+) tetracosahydrate

Catalog No.
S577533
CAS No.
12054-85-2
M.F
H8MoN2O4
M. Wt
196.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum(6+) tetracosahydrate

CAS Number

12054-85-2

Product Name

Molybdenum(6+) tetracosahydrate

IUPAC Name

diazanium;dioxido(dioxo)molybdenum

Molecular Formula

H8MoN2O4

Molecular Weight

196.03 g/mol

InChI

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2

InChI Key

APUPEJJSWDHEBO-UHFFFAOYSA-P

SMILES

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

Synonyms

ammonium heptamolybdate, ammonium molybdate, ammonium molybdate (VI), ammonium molybdate anhydrous, ammonium molybdate tetrahydrate, ammonium molybdate(VI), diammonium molybdate, 99Mo-labeled, molybdate (H2Mo14O43), diammonium salt, molybdate (H2Mo14O43), diammonium salt, trihydrate, molybdate (H2Mo16O49), diammonium salt, monohydrate, molybdate (H2Mo207), diammonium salt, molybdate (H2Mo207), diammonium salt, tetrahydrate, molybdate (H2Mo22O67), diammonium salt, molybdate (H2Mo3O10), diammoniums salt, hydrate, molybdate (H2Mo4O13), diammonium salt, molybdate (H2Mo4O13), diammonium salt, dihydrate, molybdate (H2Mo4O13), diammonium salt, hydrate, molybdate (H2Mo6O19), diammonium salt, monohydrate, molybdate (H2MoO4), diammonium salt, molybdate (H4Mo4O14), tetraammonium salt, molybdate (H4Mo5O17), tetraammonium salt, molybdate (H4Mo8O26), tetraammonium salt, molybdate (H4Mo8O26), tetraammonium salt, hydrate, molybdate (H6Mo8O27), hexaammonium salt, tetrahydrate, molybdate (H8Mo10O34), octaammonium salt, molybdate (H8Mo36O112), octaammonium salt, molybdate (H8Mo36O112), octaammonium salt, hydrate, monoammonium molybdate

Canonical SMILES

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

The exact mass of the compound Molybdenum(6+) tetracosahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molybdenum(6+) tetracosahydrate, universally procured under the industrial designation Ammonium Heptamolybdate Tetrahydrate (AHM, CAS 12054-85-2), is a high-purity, water-soluble Mo(VI) precursor fundamental to industrial catalysis and materials science [1]. Its primary procurement value lies in its exceptional aqueous solubility and clean thermal decomposition profile. Unlike insoluble molybdenum oxides or alkali-containing molybdate salts, this compound allows for the high-concentration aqueous deposition of active molybdenum species onto high-surface-area supports without introducing permanent catalyst poisons, making it the benchmark precursor for large-scale hydroprocessing operations [2].

Substituting this compound with generic molybdenum trioxide (MoO3) or sodium molybdate fundamentally disrupts process chemistry and catalyst performance [1]. MoO3 lacks the aqueous solubility required for standard incipient wetness impregnation, forcing manufacturers to use expensive chelating agents like nitrilotriacetic acid (NTA) or harsh alkaline solvents to achieve adequate metal loading [2]. Conversely, while sodium molybdate is highly water-soluble, it leaves behind permanent sodium ions (Na+) after calcination. Sodium acts as a severe basic poison on acidic supports like gamma-alumina and zeolites, irreversibly neutralizing active acid sites and drastically degrading the performance of downstream hydrodesulfurization (HDS) and selective catalytic reduction (SCR) catalysts[3].

Aqueous Solubility for Direct Catalyst Impregnation

Molybdenum(6+) tetracosahydrate (AHM) exhibits an exceptionally high aqueous solubility of approximately 206.5 g/L at 20°C, corresponding to ~112 g Mo/L[1]. In contrast, molybdenum trioxide (MoO3) is sparingly soluble in neutral water. To achieve comparable molybdenum loading on gamma-alumina using MoO3, manufacturers must introduce chelating agents such as NTA at an NTA/Mo molar ratio of 1.0, or utilize highly alkaline solutions [2]. AHM enables direct, high-concentration aqueous wet impregnation without the need for secondary solubilizers.

Evidence DimensionAqueous solubility at 20°C
Target Compound Data~206.5 g/L (AHM)
Comparator Or Baseline~1-2 g/L (MoO3)
Quantified Difference>100-fold higher solubility in neutral water
ConditionsNeutral aqueous solution at 20°C

Eliminates the need for chelating agents or pH modifiers during the commercial production of supported catalysts, significantly reducing formulation complexity and chemical costs.

Alkali-Free Thermal Decomposition for Acidic Supports

During catalyst activation, AHM undergoes complete thermal decomposition between 190°C and 340°C, evolving only volatile ammonia and water to yield pure MoO3 [1]. When compared to sodium molybdate, which retains its sodium counterions post-calcination, AHM leaves zero alkali metal residue. Because alkali metals neutralize the critical acid sites on gamma-alumina and zeolite supports, sodium molybdate substitution permanently poisons the support and reduces catalytic activity [2]. AHM guarantees a completely alkali-free molybdenum deposition.

Evidence DimensionSolid alkali residue post-calcination (>400°C)
Target Compound Data0% alkali residue (pure MoO3 remaining)
Comparator Or BaselineSodium molybdate (leaves permanent Na+ residue)
Quantified DifferenceComplete elimination of alkali catalyst poisons
ConditionsAir calcination at 400°C–500°C

Prevents the irreversible poisoning of acidic catalyst supports, ensuring maximum catalytic activity in petroleum refining and emissions control applications.

Controlled Phase Selectivity in Mixed Metal Oxide Synthesis

The thermal decomposition of AHM proceeds through specific polyoxometalate intermediates, such as (NH4)4Mo8O26 between 225°C and 275°C, before forming the final MoO3 phase [1]. This intermediate phase evolution facilitates highly reactive solid-solid interactions with promoter metals (e.g., cobalt or nickel salts) at temperatures as low as 500°C to form active bimetallic phases like NiMoO4[2]. Physical mixtures using baseline MoO3 require significantly higher calcination temperatures or prolonged mechanical milling to achieve the same homogeneous dispersion of the bimetallic oxide.

Evidence DimensionTemperature of homogeneous bimetallic molybdate formation
Target Compound Data~500°C via reactive AHM intermediates
Comparator Or Baseline>600°C or extensive milling for MoO3 physical mixtures
Quantified Difference~100°C reduction in required calcination temperature for phase homogeneity
ConditionsCo-calcination of molybdenum precursor with Ni/Co salts in air

Lowers the thermal budget during catalyst manufacturing and ensures a more uniform distribution of active bimetallic sites, directly improving batch-to-batch reproducibility.

Commercial Hydrodesulfurization (HDS) Catalyst Production

Relies on the high aqueous solubility of AHM for incipient wetness impregnation on gamma-alumina, avoiding the need for NTA chelators required by insoluble MoO3 [1].

Acidic Support Functionalization for Selective Catalytic Reduction (SCR)

Utilizes the alkali-free thermal decomposition profile of AHM to deposit active molybdenum without introducing sodium poisons that would neutralize zeolite or alumina acid sites [2].

Synthesis of Mixed Metal Oxide Nanomaterials

Leverages the reactive polyoxometalate intermediates formed during AHM calcination to achieve homogeneous bimetallic phases (e.g., NiMoO4, CoMoO4) at lower thermal budgets than physical MoO3 mixing [3].

Physical Description

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999)
Liquid
White lumps or powder; Partially soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

197.953810 g/mol

Monoisotopic Mass

197.953810 g/mol

Heavy Atom Count

7

Density

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink

UNII

OGI154X474

MeSH Pharmacological Classification

Coloring Agents

Wikipedia

Ammonium orthomolybdate

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Molybdate (MoO42-), ammonium (1:2), (T-4)-: ACTIVE

Dates

Last modified: 04-14-2024

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